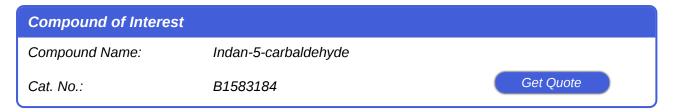


A Comparative Spectral Analysis of Synthesized Indan-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis of **Indan-5-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. To offer a clear benchmark, its spectral characteristics are compared against Benzaldehyde, the simplest aromatic aldehyde. The data presented herein is essential for the structural elucidation and quality control of synthesized **Indan-5-carbaldehyde**.

Synthesis and Sample Preparation Workflow

The analytical sample of **Indan-5-carbaldehyde** is typically synthesized and purified to ensure high purity for accurate spectral analysis. The general workflow involves a chemical reaction followed by extraction and chromatographic purification.



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Caption: General workflow for the synthesis and purification of **Indan-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Indan-5-carbaldehyde** shows characteristic signals for the aldehydic proton, the aromatic protons, and the aliphatic protons of the indan moiety, distinguishing it clearly from Benzaldehyde.

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Indan-5-carbaldehyde	9.89	s (singlet)	Aldehyde (-CHO)
7.68	d (doublet)	Aromatic (H-6)	
7.63	s (singlet)	Aromatic (H-4)	-
7.35	d (doublet)	Aromatic (H-7)	-
2.95	t (triplet)	Aliphatic (-CH ₂ -, C1/C3)	-
2.15	p (pentet)	Aliphatic (-CH ₂ -, C2)	-
Benzaldehyde	10.00	s (singlet)	Aldehyde (-CHO)[1]
7.90	d (doublet)	Aromatic (ortho-H)[1]	
7.65	t (triplet)	Aromatic (para-H)[1]	-
7.55	t (triplet)	Aromatic (meta-H)[1]	-
Spectra recorded in CDCl ₃ .			-

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **Indan-5-carbaldehyde** is notable for the presence of sp³-hybridized carbon signals from the indan's aliphatic ring, which are absent in the spectrum of Benzaldehyde.



Compound	Chemical Shift (δ) ppm	Assignment
Indan-5-carbaldehyde	192.1	Aldehyde (C=O)
155.0	Aromatic (C-3a)	
145.1	Aromatic (C-7a)	_
135.2	Aromatic (C-5)	_
130.5	Aromatic (C-6)	_
127.0	Aromatic (C-4)	_
125.2	Aromatic (C-7)	_
33.1	Aliphatic (C-1/C-3)	_
25.6	Aliphatic (C-2)	_
Benzaldehyde	192.3	Aldehyde (C=O)[2]
136.5	Aromatic (ipso-C)[2]	
134.4	Aromatic (para-C)[2]	_
129.7	Aromatic (ortho-C)[2]	_
129.0	Aromatic (meta-C)[2]	_
Spectra recorded in CDCl ₃ .		_

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The key differentiator for **Indan-5-carbaldehyde** is the presence of aliphatic C-H stretching vibrations alongside the characteristic aldehyde and aromatic absorptions.



Functional Group	Indan-5- carbaldehyde (cm ⁻¹)	Benzaldehyde (cm ⁻¹)	Vibration Mode
Aldehyde C-H	~2820, ~2730	~2820, ~2745[3]	C-H Stretch
Carbonyl (C=O)	~1695	~1700 - 1705[4][5]	C=O Stretch
Aromatic C=C	~1600, ~1480	~1600, ~1580, ~1450[4]	C=C Stretch
Aromatic C-H	~3050	~3070[6]	C-H Stretch
Aliphatic C-H	~2950	N/A	C-H Stretch

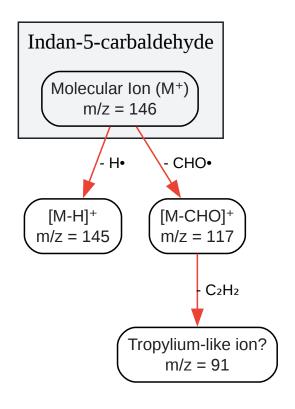
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the mass, and the fragments help to elucidate the structure.

Fragmentation Pathway and Data

The mass spectrum of **Indan-5-carbaldehyde** shows a molecular ion peak at m/z = 146. Its fragmentation is characterized by the loss of the aldehyde group and cleavage of the aliphatic ring.





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Caption: Proposed EI-MS fragmentation pathway for Indan-5-carbaldehyde.

Compound	m/z (relative intensity)	Assignment
Indan-5-carbaldehyde	146 (M+, ~80%)	Molecular Ion [C10H10O]+
145 (~100%)	[M-H] ⁺ (Base Peak)	
117 (~70%)	[M-CHO] ⁺	-
91 (~40%)	[C ₇ H ₇] ⁺ , possible tropylium-like ion	
Benzaldehyde	106 (M+, ~95%)	Molecular Ion [C7H6O]+[7]
105 (~100%)	[M-H] ⁺ (Base Peak)[7][8]	
77 (~80%)	[C ₆ H ₅] ⁺ , Phenyl cation[7][8]	-
51 (~60%)	[C ₄ H ₃]+[9]	_



Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10]
- Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz
 (or higher) spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved
 with 16-32 scans. For ¹³C NMR, several hundred to thousands of scans may be necessary.
- Parameters: Ensure a relaxation delay (d1) of at least 5 times the longest T1 relaxation time for quantitative analysis.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is the preferred method for its minimal sample preparation.[12]
- Sample Preparation: Place a small amount of the liquid **Indan-5-carbaldehyde** or a solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact between the sample and the crystal.
- Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]

Electron Ionization Mass Spectrometry (EI-MS)

• Ionization Method: Electron Ionization (EI) is used as a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[14]



- Sample Introduction: Introduce a small quantity of the volatile analyte into the ion source, often via a direct insertion probe or the output of a Gas Chromatography (GC) column. The sample is vaporized under high vacuum.
- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[14][15][16]
- Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole),
 which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectral data provides an unambiguous fingerprint for **Indan-5-carbaldehyde**. Key distinguishing features compared to Benzaldehyde include:

- ¹H and ¹³C NMR: The presence of characteristic aliphatic proton and carbon signals between 1-4 ppm and 25-35 ppm, respectively.
- IR: A distinct C(sp³)-H stretching absorption around 2950 cm⁻¹.
- MS: A molecular ion peak at m/z 146 and a key fragment at m/z 117, corresponding to the indanyl cation.

This comparative guide serves as a valuable resource for the verification and characterization of **Indan-5-carbaldehyde** in research and development settings.

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